molecular formula C18H21NO3S B270597 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

カタログ番号 B270597
分子量: 331.4 g/mol
InChIキー: UUZOLGWDZDCSLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as protein kinase inhibitors and has shown promising results in the treatment of various types of cancers.

作用機序

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide works by inhibiting the activity of certain protein kinases, including Bruton's tyrosine kinase (BTK), which is a key player in the development and progression of various types of cancers. By inhibiting BTK, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to selectively target cancer cells, while leaving healthy cells relatively unharmed. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that supply nutrients to tumors.

実験室実験の利点と制限

One of the major advantages of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to have a favorable safety profile, with relatively few side effects reported in clinical trials. However, one of the limitations of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is its relatively short half-life, which may limit its effectiveness in some cases.

将来の方向性

There are several potential future directions for the research and development of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide. One area of interest is the use of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new and more potent protein kinase inhibitors, which may have even greater efficacy against cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide and its potential for use in other disease states beyond cancer.
In conclusion, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is a promising compound with significant potential for the treatment of various types of cancers. Its selectivity for cancer cells, favorable safety profile, and ability to inhibit key signaling pathways make it a promising candidate for further research and development. With continued research, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide may one day become an important tool in the fight against cancer.

合成法

The synthesis of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide involves a multistep process that begins with the preparation of the starting material. The starting material, 3,4-dimethoxybenzaldehyde, is then subjected to a series of reactions, including a Grignard reaction, to obtain the final product. The synthesis of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

科学的研究の応用

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of certain protein kinases, which are enzymes that play a critical role in the growth and proliferation of cancer cells. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been found to be effective against various types of cancers, including lymphoma, leukemia, and solid tumors.

特性

製品名

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

分子式

C18H21NO3S

分子量

331.4 g/mol

IUPAC名

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzamide

InChI

InChI=1S/C18H21NO3S/c1-21-15-8-7-12(9-16(15)22-2)18(20)19-10-13-11-23-17-6-4-3-5-14(13)17/h7-9,11H,3-6,10H2,1-2H3,(H,19,20)

InChIキー

UUZOLGWDZDCSLS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CSC3=C2CCCC3)OC

正規SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CSC3=C2CCCC3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。